molecular formula C16H14F3NO B287387 N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide

N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287387
M. Wt: 293.28 g/mol
InChI Key: QQEQWLPQNOPFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF belongs to the class of benzamide derivatives and is widely used as a research tool in the study of various physiological processes, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide is not fully understood. However, studies have shown that N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide can bind to a specific protein known as heat shock protein 90 (HSP90), which is involved in the regulation of various physiological processes. By binding to HSP90, N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide can disrupt the function of this protein, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide can inhibit the activity of various enzymes involved in cancer cell growth and inflammation. N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide has also been shown to induce the production of reactive oxygen species (ROS), which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in large quantities. N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide is also stable under a wide range of conditions, making it a versatile compound for use in various assays. However, N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide has some limitations, including its relatively low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide. One potential area of research is the development of N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide-based therapies for cancer and inflammatory diseases. Studies could also focus on the mechanism of action of N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide and its interaction with HSP90. Additionally, studies could investigate the potential use of N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide involves the reaction of 2,4-dimethylphenylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide. The synthesis of N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide is relatively simple and can be performed on a large scale, making it an attractive compound for research purposes.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.

properties

Product Name

N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-10-6-7-14(11(2)8-10)20-15(21)12-4-3-5-13(9-12)16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

QQEQWLPQNOPFJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

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